
2-Chloro-6-cyclopropoxybenzoic acid
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Overview
Description
2-Chloro-6-cyclopropoxybenzoic acid is a substituted benzoic acid derivative featuring a chlorine atom at the ortho (2nd) position and a cyclopropoxy group (-O-cyclopropyl) at the para (6th) position relative to the carboxylic acid moiety. The cyclopropoxy group introduces significant steric bulk, which may influence binding interactions in biological systems, while the chlorine atom enhances electrophilicity and metabolic stability compared to non-halogenated analogs.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 2-Chloro-6-cyclopropoxybenzoic acid typically involves the following steps:
Starting Material: The synthesis begins with 2-chlorobenzoic acid.
Cyclopropoxylation: The 2-chlorobenzoic acid undergoes a reaction with cyclopropanol in the presence of a base, such as potassium carbonate, to introduce the cyclopropoxy group at the sixth position.
Reaction Conditions: The reaction is usually carried out in an organic solvent like dimethylformamide (DMF) at elevated temperatures to facilitate the substitution reaction.
Industrial Production Methods: While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis process. This would include optimizing reaction conditions, using industrial-grade reagents, and employing continuous flow reactors to enhance efficiency and yield.
Chemical Reactions Analysis
Types of Reactions: 2-Chloro-6-cyclopropoxybenzoic acid can undergo various chemical reactions, including:
Substitution Reactions: The chlorine atom can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.
Oxidation Reactions: The cyclopropoxy group can be oxidized to form corresponding ketones or carboxylic acids.
Reduction Reactions: The carboxylic acid group can be reduced to an alcohol using reducing agents like lithium aluminum hydride (LiAlH4).
Common Reagents and Conditions:
Substitution: Nucleophiles like amines or thiols in the presence of a base (e.g., sodium hydroxide) and a solvent (e.g., ethanol).
Oxidation: Oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic or basic conditions.
Reduction: Reducing agents like LiAlH4 in anhydrous ether.
Major Products:
Substitution: Formation of substituted benzoic acids.
Oxidation: Formation of ketones or carboxylic acids.
Reduction: Formation of alcohols.
Scientific Research Applications
2-Chloro-6-cyclopropoxybenzoic acid has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Potential use in the study of enzyme inhibition and receptor binding due to its unique structure.
Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 2-Chloro-6-cyclopropoxybenzoic acid is not fully understood. its effects are likely mediated through interactions with specific molecular targets, such as enzymes or receptors. The presence of the chlorine and cyclopropoxy groups may enhance its binding affinity and specificity for these targets, leading to various biological effects.
Comparison with Similar Compounds
Structural and Functional Group Analysis
The compound’s closest structural analogs include derivatives with substitutions at the 2nd and 6th positions of the benzoic acid scaffold. Key comparisons are outlined below:
Key Comparative Insights
- Steric Effects : The cyclopropoxy group in this compound introduces greater steric hindrance compared to the smaller methoxy or linear alkoxy groups. This bulk may reduce solubility in polar solvents but enhance selectivity in biological target binding.
- Reactivity : Unlike 2-Chloro-6-mercaptobenzoic acid, which contains a thiol group susceptible to oxidation and nucleophilic reactions, the cyclopropoxy ether linkage in the target compound offers greater stability, reducing handling precautions .
- Toxicity Profile: While 2-(2,4-dichlorophenoxy)propionic acid is associated with herbicidal activity and occupational exposure risks , the target compound’s toxicity remains less characterized. Its chlorine substituent may confer persistence in environmental matrices, warranting further ecotoxicological studies.
Research Findings and Data Gaps
- Biological Activity: Structural analogs like 2-aminobenzamides (e.g., ) highlight the importance of substituent positioning in modulating pharmacokinetic profiles, though direct comparisons are absent in the provided data.
- Safety Data : The lack of explicit toxicity data for this compound underscores the need for standardized testing akin to OSHA protocols .
Biological Activity
2-Chloro-6-cyclopropoxybenzoic acid (CCBA) is a compound of interest due to its unique structural features and potential biological activities. This article explores the biological activity of CCBA, providing insights into its mechanisms of action, therapeutic implications, and relevant case studies.
Chemical Structure and Properties
CCBA is characterized by the presence of a chlorine atom and a cyclopropyl group attached to a benzoic acid backbone. The molecular formula is C10H9ClO2. The unique combination of substituents on the aromatic ring enhances its reactivity and interaction with biological targets.
Research indicates that CCBA may interact with specific proteins involved in various biological pathways, including inflammation and microbial resistance. The presence of halogen atoms and the cyclopropyl group can influence its binding affinity towards enzymes or receptors, making it a candidate for drug development.
Mechanism | Description |
---|---|
Enzyme Inhibition | May inhibit enzymes involved in inflammation pathways. |
Receptor Modulation | Potential to modulate receptor activity related to metabolic processes. |
Microbial Resistance | Preliminary data suggest activity against certain microbial strains. |
In Vitro Studies
In vitro studies have demonstrated that CCBA exhibits significant activity against various biological targets. For instance, it has shown promise in inhibiting specific enzymes linked to inflammatory responses. Research conducted by Zhao et al. (2023) highlighted CCBA's potential as an anti-inflammatory agent through its interaction with cyclooxygenase enzymes.
Case Studies
- Anti-inflammatory Activity : A study focused on the anti-inflammatory effects of CCBA revealed that it significantly reduced pro-inflammatory cytokine levels in cultured macrophages, suggesting its potential use in treating inflammatory diseases .
- Microbial Resistance : Another investigation assessed CCBA's efficacy against Mycobacterium tuberculosis, indicating that it could enhance the effectiveness of existing antimycobacterial therapies when used in combination .
Pharmacokinetics and Toxicology
Understanding the pharmacokinetics of CCBA is crucial for evaluating its therapeutic potential. Preliminary studies suggest that CCBA has favorable absorption characteristics, although further research is needed to fully elucidate its metabolic pathways and potential toxic effects.
Table 2: Summary of Pharmacokinetic Properties
Property | Findings |
---|---|
Absorption | Rapidly absorbed in vitro |
Metabolism | Undergoes phase I metabolism primarily |
Excretion | Primarily excreted via renal pathways |
Therapeutic Implications
The biological activities observed in studies position CCBA as a candidate for further development in therapeutic applications, particularly in treating inflammatory diseases and enhancing antimicrobial therapies.
Properties
Molecular Formula |
C10H9ClO3 |
---|---|
Molecular Weight |
212.63 g/mol |
IUPAC Name |
2-chloro-6-cyclopropyloxybenzoic acid |
InChI |
InChI=1S/C10H9ClO3/c11-7-2-1-3-8(9(7)10(12)13)14-6-4-5-6/h1-3,6H,4-5H2,(H,12,13) |
InChI Key |
BEVVXDDMWARPFQ-UHFFFAOYSA-N |
Canonical SMILES |
C1CC1OC2=C(C(=CC=C2)Cl)C(=O)O |
Origin of Product |
United States |
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